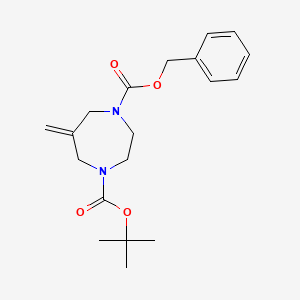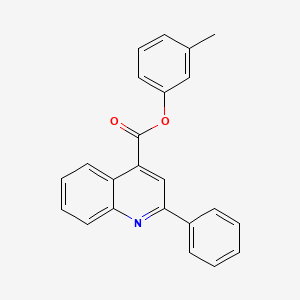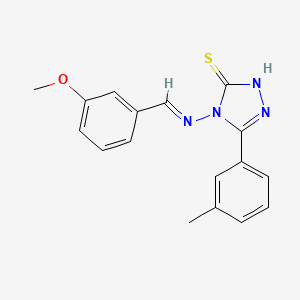
1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-苄基 4-(叔丁基) 6-亚甲基-1,4-二氮杂环庚烷-1,4-二羧酸酯是一种合成有机化合物,分子式为 C19H26N2O4。该化合物属于二氮杂环庚烷类,这是一种含有两个氮原子的七元杂环化合物。其特征在于二氮杂环庚烷环上连接有苄基、叔丁基和亚甲基基团,以及两个酯官能团。
准备方法
合成路线和反应条件: 1-苄基 4-(叔丁基) 6-亚甲基-1,4-二氮杂环庚烷-1,4-二羧酸酯的合成通常涉及以下步骤:
二氮杂环庚烷环的形成: 二氮杂环庚烷环可以通过适当的二胺和二酯之间的环化反应合成。
苄基和叔丁基的引入: 苄基和叔丁基分别通过使用苄基卤化物和叔丁基卤化物的烷基化反应引入。
亚甲基的引入: 亚甲基通过甲基化反应引入,通常使用甲醛或其他亚甲基供体。
酯化反应: 最后一步是酯化反应,引入酯官能团。
工业生产方法: 该化合物的工业生产可能涉及优化的反应条件,例如:
催化剂: 使用催化剂以提高反应速率和产率。
溶剂: 选择合适的溶剂以促进反应和纯化。
温度和压力: 控制温度和压力以确保最佳的反应条件。
化学反应分析
反应类型: 1-苄基 4-(叔丁基) 6-亚甲基-1,4-二氮杂环庚烷-1,4-二羧酸酯会发生各种化学反应,包括:
氧化反应: 该化合物可以被氧化成相应的酮或羧酸。
还原反应: 还原反应可以将酯基转化为醇。
取代反应: 亲核取代反应可以将苄基或叔丁基替换为其他官能团。
常用试剂和条件:
氧化反应: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原反应: 使用还原剂如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代反应: 使用亲核试剂如甲醇钠 (NaOMe) 或乙醇钠 (NaOEt)。
主要产物:
氧化反应: 形成苄基酮或羧酸。
还原反应: 形成苄醇。
取代反应: 形成取代的二氮杂环庚烷衍生物。
科学研究应用
1-苄基 4-(叔丁基) 6-亚甲基-1,4-二氮杂环庚烷-1,4-二羧酸酯在科学研究中有各种应用:
化学: 用作合成复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括酶抑制和受体结合。
医学: 探索其潜在的治疗特性,例如抗炎和止痛作用。
工业: 用于开发新型材料和化学工艺。
作用机制
1-苄基 4-(叔丁基) 6-亚甲基-1,4-二氮杂环庚烷-1,4-二羧酸酯的作用机制涉及其与特定分子靶点和通路的相互作用:
分子靶点: 该化合物可能与酶、受体或其他蛋白质相互作用,调节其活性。
通路: 它可能影响与炎症、疼痛或其他生理过程相关的生化通路。
类似化合物:
- 1-苄基 4-(叔丁基) 6-羟基-6-甲基-1,4-二氮杂环庚烷-1,4-二羧酸酯
- 1-苄基 4-(叔丁基) 5-甲基-1,4-二氮杂环庚烷-1,4-二羧酸酯
比较:
- 结构差异: 二氮杂环庚烷环上存在不同的取代基(例如,羟基、甲基)。
- 化学性质: 由于不同的官能团,反应性和稳定性有所不同。
- 生物活性: 生物活性及其潜在的治疗应用存在差异。
1-苄基 4-(叔丁基) 6-亚甲基-1,4-二氮杂环庚烷-1,4-二羧酸酯因其苄基、叔丁基和亚甲基基团的独特组合而脱颖而出,赋予了其独特的化学和生物性质。
相似化合物的比较
- 1-Benzyl 4-(tert-butyl) 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate
- 1-Benzyl 4-(tert-butyl) 5-methyl-1,4-diazepane-1,4-dicarboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxy, methyl) on the diazepane ring.
- Chemical Properties: Variations in reactivity and stability due to different functional groups.
- Biological Activities: Differences in biological activities and potential therapeutic applications.
1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate stands out due to its unique combination of benzyl, tert-butyl, and methylene groups, which confer distinct chemical and biological properties.
属性
分子式 |
C19H26N2O4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
4-O-benzyl 1-O-tert-butyl 6-methylidene-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-15-12-20(17(22)24-14-16-8-6-5-7-9-16)10-11-21(13-15)18(23)25-19(2,3)4/h5-9H,1,10-14H2,2-4H3 |
InChI 键 |
ZBBGSTVVIHQHBT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC(=C)C1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12046355.png)
![7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR](/img/structure/B12046357.png)
![4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12046368.png)


![2-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-5-phenoxybenzenesulfonic acid](/img/structure/B12046383.png)
![acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12046387.png)

![3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12046396.png)
![1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12046402.png)

![(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B12046415.png)

